Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate
CAS No.: 1254120-14-3
Cat. No.: VC2719114
Molecular Formula: C9H17N3O3
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1254120-14-3 |
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Molecular Formula | C9H17N3O3 |
Molecular Weight | 215.25 g/mol |
IUPAC Name | tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate |
Standard InChI | InChI=1S/C9H17N3O3/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13/h4-5,11H2,1-3H3,(H2,10,13) |
Standard InChI Key | OAKMOLUZPTYUBR-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)N |
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate is a complex organic compound featuring an azetidine ring, a tert-butyl group, and both amino and carbamoyl functional groups. This compound belongs to the class of azetidine derivatives, which are cyclic compounds containing a four-membered nitrogen-containing ring. Its unique molecular structure makes it a valuable substance for research applications in chemistry, biology, and medicine.
Synthesis
The synthesis of Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with an appropriate amine and a carbamoylating agent. Common solvents used in this process include dichloromethane or tetrahydrofuran, and reactions are often conducted at low temperatures to preserve the stability of intermediates.
Applications in Organic Synthesis and Medicinal Chemistry
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Organic Synthesis: This compound serves as a key intermediate in the synthesis of various organic compounds. Its structural features allow chemists to modify it further to create derivatives with enhanced properties or functionalities.
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Medicinal Chemistry: Due to its unique structural features and potential biological activities, Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate is a candidate for further pharmacological studies. It can interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Biological Activity
The mechanism of action involves its interaction with specific molecular targets, enabling it to form hydrogen bonds and other non-covalent interactions. This makes it a valuable compound for drug development, particularly in targeting metabolic pathways associated with diseases.
Comparison with Similar Compounds
Safety and Handling
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Storage Conditions: While specific storage conditions for Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate are not detailed, similar compounds are typically stored in a dark place under inert conditions at temperatures between 2-8°C .
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Hazards: Similar azetidine derivatives are classified as hazardous materials, requiring careful handling and disposal. They may be corrosive and harmful if ingested, inhaled, or if they come into contact with skin .
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